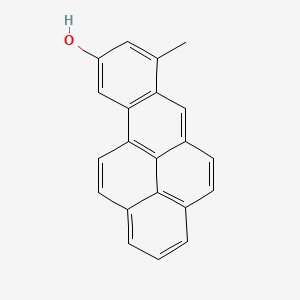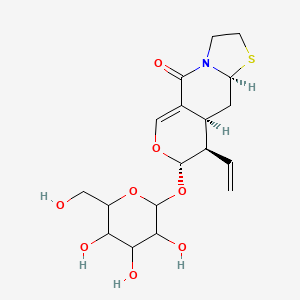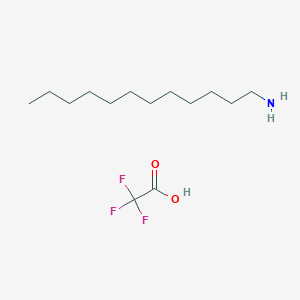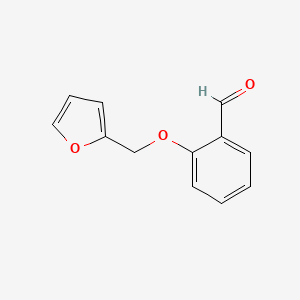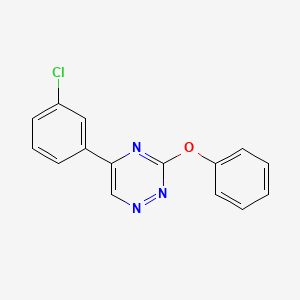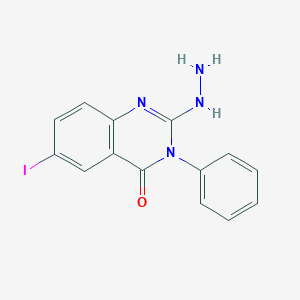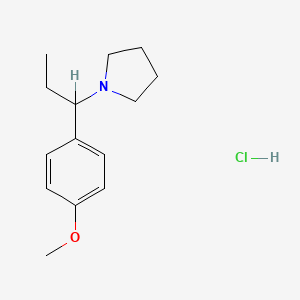
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
The synthesis of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor, such as 1-(p-Methoxyphenyl)propan-1-one. The reaction conditions often include the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the ketone group to an alcohol, followed by cyclization to form the pyrrolidine ring. Industrial production methods may involve multi-step synthesis routes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems .
Comparación Con Compuestos Similares
1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrrolidine-2-one: A lactam derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may enhance their reactivity and biological effects
Propiedades
Número CAS |
74332-78-8 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-14(15-10-4-5-11-15)12-6-8-13(16-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
Clave InChI |
KLUWQRZHOZROLM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



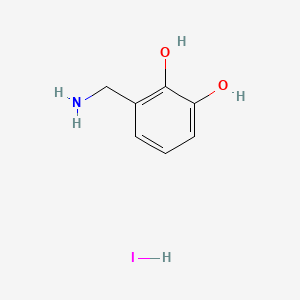

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

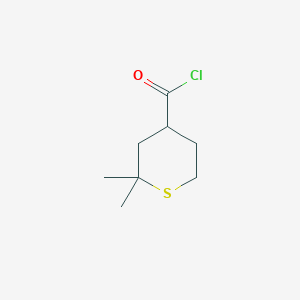
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

